molecular formula C8H5ClF3NO3S B14849370 6-Acetyl-4-(trifluoromethyl)pyridine-2-sulfonyl chloride

6-Acetyl-4-(trifluoromethyl)pyridine-2-sulfonyl chloride

Cat. No.: B14849370
M. Wt: 287.64 g/mol
InChI Key: SDDVKQFCAPUHOS-UHFFFAOYSA-N
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Description

6-Acetyl-4-(trifluoromethyl)pyridine-2-sulfonyl chloride is a chemical compound that features a pyridine ring substituted with an acetyl group, a trifluoromethyl group, and a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetyl-4-(trifluoromethyl)pyridine-2-sulfonyl chloride typically involves multiple steps, starting from readily available precursors

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Acetyl-4-(trifluoromethyl)pyridine-2-sulfonyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (amines, alcohols, thiols), bases (triethylamine, pyridine), solvents (dichloromethane, acetonitrile).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).

    Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).

    Coupling Reactions: Palladium catalysts, boronic acids, bases (potassium carbonate), solvents (toluene, ethanol).

Major Products Formed

    Sulfonamide Derivatives: Formed by substitution with amines.

    Sulfonate Esters: Formed by substitution with alcohols.

    Sulfonothioate Derivatives: Formed by substitution with thiols.

    Carboxylic Acids and Alcohols: Formed by oxidation and reduction of the acetyl group.

    Coupled Products: Formed by coupling reactions involving the trifluoromethyl group.

Scientific Research Applications

Mechanism of Action

Properties

Molecular Formula

C8H5ClF3NO3S

Molecular Weight

287.64 g/mol

IUPAC Name

6-acetyl-4-(trifluoromethyl)pyridine-2-sulfonyl chloride

InChI

InChI=1S/C8H5ClF3NO3S/c1-4(14)6-2-5(8(10,11)12)3-7(13-6)17(9,15)16/h2-3H,1H3

InChI Key

SDDVKQFCAPUHOS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=CC(=C1)C(F)(F)F)S(=O)(=O)Cl

Origin of Product

United States

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